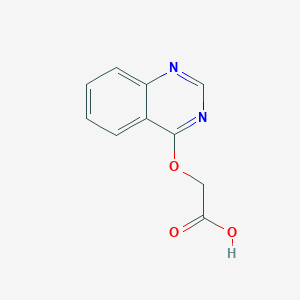

(Quinazolin-4-yloxy)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-quinazolin-4-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCNFBGYXLMVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389874 | |

| Record name | (quinazolin-4-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842959-64-2 | |

| Record name | (quinazolin-4-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinazolin-4-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Quinazolin-4-yloxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical and physical properties of (Quinazolin-4-yloxy)-acetic acid. The information presented is based on publicly available data from chemical databases and supplier specifications. It is important to note that much of the quantitative data available for this compound is predicted through computational models rather than derived from experimental validation.

Core Chemical Identity

This compound is a heterocyclic compound featuring a quinazoline core linked to an acetic acid moiety through an ether bond. This structure is of interest in medicinal chemistry and drug design due to the established biological significance of the quinazoline scaffold.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(quinazolin-4-yloxy)acetic acid |

| CAS Number | 842959-64-2[1] |

| Molecular Formula | C₁₀H₈N₂O₃[2] |

| Synonyms | This compound, AKOS BBS-00002686, VITAS-BB TBB013083 |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The data for this compound is primarily based on computational predictions.

Table 2: Physicochemical Data

| Property | Value | Data Type |

| Molecular Weight | 204.18 g/mol | Calculated |

| Monoisotopic Mass | 204.0535 Da | Calculated[2] |

| Appearance | White to off-white solid | Experimental (Supplier Data) |

| Boiling Point | 414.5 ± 20.0 °C | Predicted |

| Density | 1.406 ± 0.06 g/cm³ | Predicted |

| pKa | 2.09 ± 0.10 | Predicted |

| XlogP | 1.6 | Predicted[2] |

Note: Experimental validation of predicted values is recommended.

Experimental Protocols

Conceptual Synthetic Workflow:

A common method for forming an ether linkage of this type is the Williamson ether synthesis. This would conceptually involve the reaction of a quinazoline precursor bearing a leaving group at the 4-position (such as 4-chloroquinazoline) with a salt of glycolic acid.

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: This diagram represents a hypothetical, logical synthetic pathway. A specific, validated experimental protocol with reaction conditions, workup, and purification procedures has not been identified in surveyed literature. Researchers should develop and optimize a specific protocol based on established chemical principles.

Biological Activity and Signaling Pathways

The quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4].

However, there is currently no specific, publicly available research detailing the biological activity, pharmacological profile, or mechanism of action for This compound itself. Its structural similarity to other active quinazolines suggests potential for biological activity, making it a candidate for screening and drug discovery programs. Its utility has been noted in the context of being an intermediate for aromatic ligand design and as an immunogen for generating antibodies.

Logical Relationship Diagram:

The following diagram illustrates the logical relationship between the compound's structural features and its potential applications in research and development, based on its chemical class.

Caption: Relationship between the structure and potential applications of the compound.

Safety and Handling

Based on supplier safety data, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or fume hood.

-

Storage: Store in a cool, dry place. Recommended storage temperature is typically 2-8°C.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 2-(quinazolin-4-yloxy)acetic acid (C10H8N2O3) [pubchemlite.lcsb.uni.lu]

- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

An In-depth Technical Guide on the Structure Elucidation of (Quinazolin-4-yloxy)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of (Quinazolin-4-yloxy)-acetic acid. The document details a probable synthetic route, predicted and comparative spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and discusses the general biological significance of the quinazoline scaffold. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, analytical chemistry, and drug development, offering a foundational understanding of this heterocyclic compound.

Introduction

This compound belongs to the quinazoline class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities. The fusion of a pyrimidine ring with a benzene ring forms the core quinazoline structure, a scaffold present in numerous FDA-approved drugs and clinical candidates. The substituent at the 4-position, an oxy-acetic acid moiety, is anticipated to significantly influence the molecule's physicochemical properties and biological interactions. Accurate structure elucidation is paramount for understanding its chemical behavior, predicting its biological targets, and for any further development as a potential therapeutic agent.

Synthesis and Purification

A plausible synthetic route for this compound involves the nucleophilic substitution of a 4-haloquinazoline with a hydroxyacetic acid ester, followed by hydrolysis. A detailed experimental protocol, adapted from general methods for the synthesis of similar quinazoline derivatives, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloroquinazoline

-

Ethyl glycolate (or another suitable ester of glycolic acid)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Ethyl (Quinazolin-4-yloxy)-acetate

-

To a solution of 4-chloroquinazoline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and ethyl glycolate (1.2 eq).

-

Stir the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl (quinazolin-4-yloxy)-acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (quinazolin-4-yloxy)-acetate in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

After completion, remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Spectroscopic Data and Structure Confirmation

The definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected and comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.70 (s, 1H) | H-2 |

| ~8.30 (d, 1H) | H-5 |

| ~7.90 (t, 1H) | H-7 |

| ~7.75 (d, 1H) | H-8 |

| ~7.60 (t, 1H) | H-6 |

| ~5.10 (s, 2H) | O-CH₂ |

| ~13.0 (br s, 1H) | COOH |

Note: Predicted chemical shifts are based on the analysis of structurally related quinazoline and quinazolinone derivatives. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Expected FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (CH₂) |

| ~1730 | C=O stretch | Carboxylic acid |

| 1620-1580 | C=N, C=C stretch | Quinazoline ring |

| ~1250 | C-O stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z |

| ESI+ | [M+H]⁺ | 205.0608 |

| ESI+ | [M+Na]⁺ | 227.0427 |

| ESI- | [M-H]⁻ | 203.0462 |

Data sourced from PubChem.[1]

Visualization of Methodologies and Relationships

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process.

Caption: Synthetic workflow for this compound.

Structure Elucidation Logic

The logical flow for confirming the structure of the synthesized compound is outlined below.

Caption: Logical workflow for structure elucidation.

Biological Context and Signaling Pathways

Many quinazoline-based drugs target protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

General Kinase Inhibition Pathway

The diagram below illustrates a simplified, general signaling pathway that is often targeted by quinazoline-based kinase inhibitors.

Caption: General kinase inhibition signaling pathway.

Quinazoline derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can halt the signaling cascade that leads to pathological cellular responses.[2]

Conclusion

The structure of this compound can be confidently elucidated through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. While experimental data for this specific molecule is not extensively published, the provided protocols and predicted data, based on well-established chemical principles and data from related compounds, offer a robust framework for its characterization. The biological importance of the quinazoline scaffold suggests that this compound may possess interesting pharmacological properties, warranting further investigation into its potential therapeutic applications. This guide serves as a foundational document to aid researchers in the synthesis, characterization, and further exploration of this and related quinazoline derivatives.

References

An In-depth Technical Guide to (Quinazolin-4-yloxy)-acetic acid (C10H8N2O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Quinazolin-4-yloxy)-acetic acid, with the molecular formula C10H8N2O3, is a heterocyclic compound belonging to the quinazoline family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Quinazoline derivatives have been extensively investigated for their therapeutic potential, exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, a plausible synthetic route, and the broader context of the biological significance of the quinazoline scaffold. While specific quantitative biological data and detailed signaling pathway involvement for this exact molecule are not extensively documented in publicly available literature, this guide leverages data from closely related analogs to provide insights into its potential applications and areas for future research.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings. While experimental data for this specific molecule is limited, predicted values and data from its core structures provide a useful baseline.

| Property | Value/Information | Source |

| Molecular Formula | C10H8N2O3 | PubChem |

| Molecular Weight | 204.18 g/mol | PubChem |

| IUPAC Name | 2-(Quinazolin-4-yloxy)acetic acid | PubChem |

| CAS Number | 842959-64-2 | BOC Sciences |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have some solubility in organic solvents like DMSO and DMF | Inferred |

| InChI Key | ILCNFBGYXLMVEH-UHFFFAOYSA-N | PubChem |

| SMILES | C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O | PubChem |

Synthesis and Experimental Protocols

A likely precursor for this synthesis is 4-chloroquinazoline, which is commercially available. The other key reagent would be a salt of glycolic acid (hydroxyacetic acid).

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar reported syntheses and would require optimization.

Materials:

-

4-Chloroquinazoline

-

Glycolic acid

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (HCl)

-

Deionized water

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

-

Preparation of Sodium Glycolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of glycolic acid (1.0 equivalent) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional hour.

-

Nucleophilic Substitution: To the solution of sodium glycolate, add a solution of 4-chloroquinazoline (1.0 equivalent) in anhydrous DMF. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Acidify the aqueous solution to pH 3-4 with dilute HCl. Extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the quinazoline scaffold is a well-established pharmacophore with a broad spectrum of activities.[1] Derivatives of quinazolin-4-one have shown significant promise in various therapeutic areas.

Anticancer Activity

Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[2] For instance, gefitinib and erlotinib are quinazoline-based drugs used in cancer therapy that target the epidermal growth factor receptor (EGFR). The general structure of this compound suggests it could be explored as a building block for more complex molecules targeting various kinases.

Enzyme Inhibition

Beyond kinases, quinazoline derivatives have been shown to inhibit other enzymes. For example, various novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have been synthesized and evaluated as potent aldose reductase inhibitors, which are relevant in the context of diabetes.[3]

Anti-inflammatory and Analgesic Effects

The quinazoline core is also found in compounds with anti-inflammatory and analgesic properties. Some derivatives are known to interact with cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways.

Potential Signaling Pathway Involvement

Given the prevalence of quinazoline derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could modulate key signaling pathways involved in cell proliferation and survival.

Caption: Potential kinase inhibition signaling pathway.

The diagram above illustrates a simplified representation of the EGFR signaling cascade, a common target for quinazoline-based inhibitors. By blocking the ATP-binding site of the receptor tyrosine kinase, these inhibitors can halt downstream signaling through pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately leading to a reduction in cell proliferation and survival. While the direct effect of this compound on this pathway is unconfirmed, its structural motif makes this a logical area for investigation.

Future Directions and Research Opportunities

This compound represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:

-

Validated Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol are paramount.

-

Biological Screening: A comprehensive screening of the compound against a panel of kinases and other relevant enzymes would elucidate its primary biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications to the quinazoline ring and the acetic acid moiety would help in identifying more potent and selective compounds.

-

In Vitro and In Vivo Studies: Promising candidates should be advanced to cellular assays and animal models to evaluate their efficacy and safety profiles.

Conclusion

This compound is a molecule of interest within the medicinally significant quinazoline class of compounds. While specific data on this compound is limited, the extensive research on related derivatives provides a strong rationale for its further investigation. The synthetic and biological insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating future exploration of this and related molecules for the development of novel therapeutics.

References

The Quinazoline Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with a diverse array of biological targets. This versatility has led to the development of numerous clinically successful therapeutics, solidifying the quinazoline framework as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of quinazoline derivatives, with a particular focus on their role as kinase inhibitors in oncology.

Synthesis of the Quinazoline Core

The construction of the quinazoline scaffold can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Niementowski Quinazoline Synthesis

A classic and widely employed method is the Niementowski synthesis, which involves the condensation of an anthranilic acid with an amide at high temperatures.[1][2][3][4][5] This reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which subsequently undergoes cyclization and dehydration to yield the 4(3H)-quinazolinone.

Detailed Experimental Protocol: Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone

-

Materials: Anthranilic acid, Benzamide, Sand bath or high-temperature heating mantle, Round-bottom flask, Condenser.

-

Procedure:

-

In a round-bottom flask, thoroughly mix anthranilic acid (1 equivalent) and benzamide (2-3 equivalents).

-

Heat the mixture in a sand bath or using a heating mantle to 180-200°C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Triturate the solid residue with a suitable solvent (e.g., ethanol or diethyl ether) to remove excess benzamide.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-phenyl-4(3H)-quinazolinone.

-

Synthesis of 2,4-Disubstituted Quinazolines

The synthesis of 2,4-disubstituted quinazolines often starts from a pre-formed quinazoline core, such as 2,4-dichloroquinazoline. Nucleophilic substitution reactions can then be employed to introduce various substituents at the 2- and 4-positions.

Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline Derivative

-

Materials: 2,4-Dichloroquinazoline, Substituted aniline (for C4 position), Secondary amine (for C2 position), a suitable solvent (e.g., isopropanol or DMF), a base (e.g., diisopropylethylamine - DIPEA).

-

Procedure for C4-Substitution:

-

Dissolve 2,4-dichloroquinazoline (1 equivalent) and the substituted aniline (1.1 equivalents) in isopropanol.

-

Add DIPEA (1.2 equivalents) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold isopropanol and dry to obtain the 4-anilino-2-chloroquinazoline intermediate.

-

-

Procedure for C2-Substitution:

-

Dissolve the 4-anilino-2-chloroquinazoline intermediate (1 equivalent) and the secondary amine (2-3 equivalents) in a suitable solvent like DMF.

-

Heat the reaction mixture at 100-120°C for 6-8 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

-

Mechanism of Action: Targeting Key Signaling Pathways

A significant number of quinazoline-based drugs exert their therapeutic effects by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[6][7][8][9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[10][11]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases are key regulators of angiogenesis.[12][13][14][15] Quinazoline derivatives have been developed to target VEGFR, thereby inhibiting tumor-induced angiogenesis. Vandetanib is a notable example of a quinazoline-based inhibitor that targets both EGFR and VEGFR.

Quantitative Data of Quinazoline Derivatives

The potency of quinazoline-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the biological activity and pharmacokinetic properties of selected quinazoline derivatives.

Table 1: In Vitro Activity of Quinazoline-Based Kinase Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Cell Line | Cytotoxicity IC50 (µM) |

| Gefitinib | EGFR (wild-type) | 2-37 | 2.4 | A431 | 0.015-0.08 |

| EGFR (L858R mutant) | 5.4 | - | H3255 | 0.01 | |

| Erlotinib | EGFR (wild-type) | 2 | 0.7 | A431 | 0.1-1 |

| EGFR (L858R mutant) | 4 | - | H3255 | 0.008 | |

| Lapatinib | EGFR | 10.8 | - | BT474 | 0.158 |

| HER2 | 9.8 | - | SK-Br-3 | 0.027 | |

| Vandetanib | VEGFR-2 | 40 | - | HUVEC | 1.1-4.6 |

| EGFR | 500 | - | A549 | 4.6 | |

| Afatinib | EGFR (wild-type) | 0.5 | - | A431 | 0.01 |

| EGFR (L858R/T790M) | 10 | - | H1975 | 0.1 | |

| HER2 | 14 | - | SK-Br-3 | 0.07 |

Data compiled from multiple sources. Direct comparison requires standardized assay conditions.

Table 2: Pharmacokinetic Properties of Approved Quinazoline Drugs [16][17]

| Drug | Bioavailability (%) | Tmax (h) | Half-life (t1/2, h) | Metabolism | Excretion |

| Gefitinib | ~60 | 3-7 | ~48 | CYP3A4, CYP2D6 | Feces (~86%) |

| Erlotinib | ~60 | 4 | ~36 | CYP3A4, CYP1A2 | Feces (~83%) |

| Lapatinib | Low and variable | 4 | ~24 | CYP3A4, CYP3A5 | Feces (>90%) |

| Vandetanib | Not determined | 4-10 | ~120 | CYP3A4 | Feces (44%), Urine (25%) |

| Afatinib | Not determined | 2-5 | ~37 | Minimal | Feces (~85%) |

Experimental Protocols

Drug Discovery Workflow

The discovery and development of novel quinazoline-based inhibitors follow a multi-step process, from initial target identification to preclinical and clinical evaluation.

Kinase Inhibition Assay: ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[18][19][20][21][22]

-

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.

-

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Test compounds (quinazoline derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Kinase Reaction:

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

In a white-walled microplate, add the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP Detection:

-

Add Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

-

Cytotoxicity Assays

Evaluating the cytotoxic potential of novel quinazoline derivatives is a critical step in drug development. Several in vitro assays are commonly used for this purpose.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[23][24][25][26][27]

-

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinazoline compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.[28][29][30][31]

-

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the cell number.

-

Procedure:

-

Seed and treat cells in a 96-well plate as described for the MTT assay.

-

Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

-

Wash the plates with water to remove the TCA.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a wavelength of 510 nm.

-

Calculate cell viability and determine the IC50 value.

-

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[32][33][34][35][36]

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

-

Procedure:

-

Seed and treat cells in a 96-well plate.

-

After the treatment period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add a stop solution to terminate the reaction.

-

Measure the absorbance at a wavelength of 490 nm.

-

The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

-

Conclusion

The quinazoline scaffold has unequivocally established its significance in medicinal chemistry, serving as a versatile framework for the design and development of a multitude of therapeutic agents. Its prominence in oncology, particularly as a source of potent kinase inhibitors, has revolutionized the treatment of certain cancers. The continued exploration of novel quinazoline derivatives, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, promises to yield even more effective and selective therapies for a wide range of diseases in the future. This guide provides a foundational understanding and practical protocols to aid researchers in their pursuit of harnessing the full therapeutic potential of this remarkable heterocyclic core.

References

- 1. benchchem.com [benchchem.com]

- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 13. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of gefitinib and erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 19. ulab360.com [ulab360.com]

- 20. promega.com [promega.com]

- 21. promega.com [promega.com]

- 22. researchgate.net [researchgate.net]

- 23. broadpharm.com [broadpharm.com]

- 24. clyte.tech [clyte.tech]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. atcc.org [atcc.org]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. benchchem.com [benchchem.com]

- 31. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.au]

- 33. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 34. LDH cytotoxicity assay [protocols.io]

- 35. documents.thermofisher.com [documents.thermofisher.com]

- 36. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of (Quinazolin-4-yloxy)-acetic Acid and Its Derivatives

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of (quinazolin-4-yloxy)-acetic acid and its derivatives, a class of compounds demonstrating significant therapeutic promise across various domains, including oncology, infectious diseases, and metabolic disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by these compounds, offering a vital resource for the scientific community.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The addition of a (4-yloxy)-acetic acid moiety and further derivatization has given rise to a new generation of molecules with diverse and potent biological activities.[1] This guide will explore their interactions with key biological targets and the downstream consequences of these interactions.

I. Key Therapeutic Targets and Mechanisms of Action

Derivatives of this compound have been shown to exert their effects through the inhibition of several key enzymes and disruption of critical cellular pathways. The primary mechanisms identified to date include:

-

Enzyme Inhibition: A significant body of research highlights the potent inhibitory activity of these compounds against a range of enzymes.

-

Protein Kinases: Many derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[2][3] Key kinases inhibited by this class of compounds include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), Cyclin-dependent kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2).[2][3][4]

-

Aldose Reductase: Certain derivatives have demonstrated potent inhibition of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[5][6]

-

Mycobacterium tuberculosis bd oxidase: Specific analogs have been identified as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, presenting a novel approach to combatting tuberculosis.[7][8]

-

Histone Deacetylases (HDACs): Some derivatives exhibit dual inhibitory activity against PI3K and HDACs, offering a multi-pronged approach to cancer therapy.[9]

-

-

Anticancer Activity: The anticancer effects of these derivatives are largely attributed to their kinase inhibitory activity, leading to the disruption of signaling pathways that control cell proliferation, survival, and angiogenesis.[10][11][12]

-

Antimicrobial Activity: The quinazoline core is associated with broad-spectrum antimicrobial properties, and specific derivatives of this compound have shown promise as antibacterial agents.[13][14]

II. Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives against their respective targets.

Table 1: Anticancer and Kinase Inhibitory Activities

| Compound ID | Target | Assay Type | IC50 / GI50 (µM) | Cell Line(s) | Reference(s) |

| Compound 44 | Anticancer | Cytotoxicity | More potent than cisplatin | MCF-7 | [10] |

| Compound 16 | Tubulin Polymerization | In vitro assay | Low micromolar range | - | [10] |

| Compound 29 | PARP-1 | In vitro assay | Nanomolar range | - | [10] |

| Compound 4 | Anticancer | MTT Assay | 23.31 ± 0.09 | Caco-2 | [11] |

| 53.29 ± 0.25 | HepG2 | [11] | |||

| 72.22 ± 0.14 | MCF-7 | [11] | |||

| Compound 9 | Anticancer | MTT Assay | Significant activity | Caco-2, HepG2, MCF-7 | [11] |

| Compound 123 | VEGFR-2 | Kinase Assay | 2.5 | - | [12] |

| Anticancer | Cytotoxicity | 3.97 | HepG2 | [12] | |

| 4.58 | HCT-116 | [12] | |||

| 4.83 | MCF-7 | [12] | |||

| Compound 101 | Anticancer | Proliferation Assay | 5.8 | L1210, K562 | [12] |

| Compound 2i | CDK2, HER2, EGFR | Kinase Assay | Potent inhibitory activity | - | [3] |

| Compound 3i | CDK2, HER2, EGFR | Kinase Assay | Potent inhibitory activity | - | [3] |

| Compound 8b | EGFR-TK | Kinase Assay | 0.00137 | - | [15] |

| Compound 24 | EGFR-TK | Kinase Assay | 0.0134 | - | [16] |

| DHFR | Enzyme Assay | 0.30 | - | [16] | |

| Compound 37 | DHFR | Enzyme Assay | 0.03 | - | [16] |

| Compound 21 | DHFR | Enzyme Assay | 0.08 | - | [16] |

| Compound 54 | DHFR | Enzyme Assay | 0.08 | - | [16] |

| Compounds 21-23 | Anticancer | MTT Assay | 1.85 - 2.81 | HeLa, MDA-MB231 | [17] |

Table 2: Antimicrobial and Aldose Reductase Inhibitory Activities

| Compound ID | Target | Assay Type | MIC (µM) / KI (nM) | Organism/Enzyme | Reference(s) |

| S-021-0601 | M. tuberculosis bd oxidase | MIC Assay | 8 | M. tuberculosis (mutant) | [7][8] |

| 128 | M. tuberculosis (wild type) | [7][8] | |||

| S-021-0607 | M. tuberculosis bd oxidase | MIC Assay | 16 | M. tuberculosis (mutant) | [7][8] |

| 256 | M. tuberculosis (wild type) | [7][8] | |||

| Compound 19 | Aldose Reductase | Enzyme Inhibition | 61.20 ± 10.18 | - | [5][6] |

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds and a general workflow for their evaluation.

Caption: EGFR Signaling Pathway Inhibition.

Caption: General Experimental Workflow.

IV. Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

A. In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

-

Microplate reader (luminescence, fluorescence, or time-resolved fluorescence)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

B. MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

-

C. Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase activity.

-

Reagents and Materials:

-

Partially purified aldose reductase (e.g., from rat lens)

-

NADPH (β-nicotinamide adenine dinucleotide phosphate, reduced)

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer

-

Test compound

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, the enzyme preparation, and the test compound.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the rate of the reaction.

-

Determine the percentage of inhibition by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor.

-

Calculate the IC50 value from a series of inhibitor concentrations.

-

D. Molecular Docking

This computational method predicts the binding mode of a ligand within the active site of a target protein.

-

Software and Tools:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD)

-

Molecular visualization software (e.g., PyMOL, Chimera)

-

Protein Data Bank (PDB) for protein structures

-

-

Procedure:

-

Protein Preparation: Obtain the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry.

-

Docking Simulation: Define the binding site on the protein and run the docking algorithm to generate various binding poses of the ligand.

-

Analysis: Analyze the predicted binding poses and their corresponding binding energies. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

V. Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their ability to target multiple key enzymes involved in critical disease pathways underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the structure-activity relationships, optimize lead compounds, and ultimately translate these scientific findings into clinical benefits. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of novel derivatives with enhanced potency and selectivity.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. HER2 Kinase Enzyme System Application Note [promega.jp]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.sg]

- 8. promega.com [promega.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. epigentek.com [epigentek.com]

- 17. benchchem.com [benchchem.com]

In Silico Prediction of (Quinazolin-4-yloxy)-acetic acid Bioactivity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, (Quinazolin-4-yloxy)-acetic acid and its analogs have garnered significant interest as promising candidates for anticancer, anti-inflammatory, and other therapeutic applications. The advent of in silico predictive modeling has revolutionized the drug discovery pipeline, enabling the rapid and cost-effective identification and optimization of novel quinazoline-based compounds. This technical guide provides a comprehensive overview of the computational strategies employed to predict the bioactivity of this compound derivatives. It delves into key methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Furthermore, this guide presents detailed experimental protocols for the biological validation of these compounds and consolidates pertinent quantitative bioactivity data to aid in comparative analysis.

The Quinazoline Scaffold: A Versatile Core

Quinazolines are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring and a pyrimidine ring. The structural versatility of the quinazoline nucleus allows for diverse substitutions, leading to a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The this compound moiety, in particular, features the rigid quinazoline core linked to a flexible acetic acid side chain, which can facilitate critical interactions with biological targets. A notable application of quinazoline derivatives has been in the development of protein kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a pivotal molecule in cancer progression.

A Multi-faceted Approach to In Silico Bioactivity Prediction

Computational techniques are now integral to modern drug discovery, providing a powerful framework for screening vast virtual libraries of chemical entities and prioritizing candidates for synthesis and experimental evaluation. The in silico assessment of this compound derivatives typically follows a structured, multi-step workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a correlative mathematical relationship between the structural features of a series of compounds and their corresponding biological activities. For this compound derivatives, QSAR models can be developed to predict their potency as enzyme inhibitors or cytotoxic agents. A typical QSAR workflow includes:

-

Data Curation: A dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.

-

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are computed. These can be 2D (e.g., topological indices) or 3D (e.g., molecular shape) in nature.

-

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are employed to construct a predictive model.

-

Rigorous Validation: The predictive capability of the model is thoroughly evaluated using both internal and external validation methods to ensure its robustness and reliability.

Molecular Docking

Molecular docking is a computational technique that predicts the binding orientation and affinity of a ligand to a target macromolecule. For this compound derivatives, docking studies are instrumental in elucidating their interaction patterns within the active sites of proteins like EGFR. The key steps are:

-

System Preparation: High-resolution 3D structures of the target protein (typically from the Protein Data Bank) and the small molecule ligands are prepared for the simulation.

-

Conformational Sampling: A docking algorithm explores a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket.

-

Scoring and Interaction Analysis: A scoring function is used to rank the docked poses based on their predicted binding affinity. The most favorable poses are then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts.

ADMET Profiling

In silico ADMET models are used to predict the pharmacokinetic and toxicological properties of drug candidates. This early assessment of drug-like properties is critical for minimizing late-stage attrition. For this compound derivatives, a comprehensive ADMET profile would include predictions for:

-

Absorption: Oral bioavailability and human intestinal absorption.

-

Distribution: Plasma protein binding and the ability to cross the blood-brain barrier.

-

Metabolism: Potential metabolic liabilities, particularly interactions with cytochrome P450 enzymes.

-

Excretion: The likely routes and rates of elimination from the body.

-

Toxicity: Potential for adverse effects such as carcinogenicity or hepatotoxicity.

Quantitative Bioactivity Data of this compound Analogs

The table below provides a summary of representative quantitative bioactivity data for a selection of quinazolinone derivatives, including those with structural similarities to the this compound scaffold.

| Compound ID | Target | Assay Type | Bioactivity (IC₅₀ / Kᵢ) |

| Compound 19 | Aldose Reductase | Enzyme Inhibition | 61.20 ± 10.18 nM (Kᵢ)[1][2] |

| Compound 6d | EGFR | Enzyme Inhibition | 0.069 ± 0.004 µM (IC₅₀)[3] |

| Compound 24 | EGFR-TK | Enzyme Inhibition | 13.40 nM (IC₅₀)[4] |

| Compound 1i | EGFR | Kinase Inhibition | 0.05 nM (IC₅₀)[5] |

| Compound 1j | EGFR | Kinase Inhibition | 0.1 nM (IC₅₀)[5] |

| Compound 19d | BRD4 | Enzyme Inhibition | 0.4 µM (IC₅₀)[6] |

| Compound 19d | PARP1 | Enzyme Inhibition | 4.6 µM (IC₅₀)[6] |

Visualization of Workflows and Pathways

Integrated In Silico Prediction Workflow

Caption: A flowchart of the integrated in silico and experimental drug discovery process.

EGFR Signaling Pathway Inhibition

Caption: A schematic of the EGFR signaling cascade and its inhibition by quinazoline derivatives.

Key Experimental Protocols

EGFR Kinase Inhibition Assay (Luminescent)

This protocol outlines a method to quantify the inhibitory activity of test compounds against EGFR using a luminescent assay format.

Materials:

-

Recombinant human EGFR kinase

-

A suitable kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds solubilized in DMSO

-

A commercial luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well microplates

-

A microplate reader with luminescence detection capability

Procedure:

-

Compound Preparation: Create a serial dilution of the this compound derivatives in the kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Reaction Setup: Dispense 5 µL of the diluted compound or vehicle control into the wells of a 96-well plate.

-

Enzyme Addition: Add 10 µL of a diluted EGFR enzyme solution to each well, excluding the "no enzyme" control wells.

-

Initiation of Reaction: Start the kinase reaction by adding 10 µL of a solution containing both the kinase substrate and ATP to all wells, bringing the final volume to 25 µL.

-

Incubation: Seal the plate and incubate at 30°C for 60 minutes.

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume any unreacted ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of the Kinase Detection Reagent to each well. This reagent will convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence intensity for each well using a microplate reader.

-

Data Analysis: Correct for background luminescence by subtracting the signal from the "no enzyme" control wells. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is widely used to assess the effect of compounds on cell proliferation and viability.

Materials:

-

A relevant human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compounds solubilized in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

A suitable solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile, clear, flat-bottom 96-well plates

-

A microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL of culture medium. Allow the cells to adhere by incubating overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the appropriate compound concentrations. Include both vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Crystal Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage relative to the untreated control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.

Concluding Remarks

The this compound scaffold continues to be a valuable starting point for the design and discovery of novel therapeutic agents. The synergy between in silico predictive methodologies—including QSAR, molecular docking, and ADMET profiling—and traditional experimental validation provides a robust and efficient framework for advancing drug discovery programs. This technical guide has provided a detailed overview of the key computational and experimental techniques for the characterization of these promising compounds. By adopting these integrated strategies, researchers can more effectively design and identify next-generation this compound derivatives with optimized bioactivity and favorable drug-like properties, thereby paving the way for the development of innovative and impactful medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic and Structural Elucidation of (Quinazolin-4-yloxy)-acetic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (Quinazolin-4-yloxy)-acetic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity of this compound is confirmed through the application of modern spectroscopic techniques. The data presented herein offers a foundational dataset for the identification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₈N₂O₃, the predicted mass spectral data offers key identifiers for various adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.06078 |

| [M+Na]⁺ | 227.04272 |

| [M-H]⁻ | 203.04622 |

| [M+NH₄]⁺ | 222.08732 |

| [M+K]⁺ | 243.01666 |

| [M+H-H₂O]⁺ | 187.05076 |

| [M+HCOO]⁻ | 249.05170 |

| [M+CH₃COO]⁻ | 263.06735 |

| [M+Na-2H]⁻ | 225.02817 |

| [M]⁺ | 204.05295 |

| [M]⁻ | 204.05405 |

Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest available data, specific, experimentally-derived ¹H and ¹³C NMR data for this compound has not been published in peer-reviewed literature. Characterization of related quinazoline and quinazolinone derivatives provides an indication of the expected spectral features. For instance, the aromatic protons of the quinazoline ring system typically appear in the downfield region of the ¹H NMR spectrum, while the methylene protons of the acetic acid moiety would be expected to resonate as a singlet in the midfield region. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid and the aromatic carbons would exhibit characteristic chemical shifts.

Experimental Protocols

The following sections describe the generalized experimental protocols for the synthesis and spectroscopic analysis of quinazoline derivatives, which are applicable to this compound.

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a 4-haloquinazoline with a protected form of glycolic acid, followed by deprotection.

Procedure:

-

4-Chloroquinazoline is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

An equimolar amount of ethyl glycolate and a slight excess of a weak base, such as potassium carbonate, are added to the solution.

-

The reaction mixture is heated and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting intermediate ester is isolated and purified.

-

The purified ester is then subjected to hydrolysis, typically using an aqueous solution of a base like sodium hydroxide, followed by acidification to yield the final product, this compound.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed.

-

Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

References

The Quinazolin-4-one Scaffold: A Privileged Core for Diverse Therapeutic Targeting

A Technical Guide for Researchers and Drug Development Professionals

The quinazolin-4-one nucleus represents a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its unique structural features allow for diverse substitutions, leading to modulation of a wide array of physiological targets. This technical guide provides an in-depth overview of the key therapeutic targets of quinazolin-4-one derivatives, focusing on their applications in oncology, infectious diseases, inflammation, and neuroscience. The guide summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Therapeutic Targets

Quinazolin-4-one derivatives have emerged as a prominent class of anticancer agents, with several approved drugs and numerous candidates in development. Their mechanism of action often involves the inhibition of critical pathways that drive tumor growth, proliferation, and survival.

Protein Kinase Inhibition

A primary mechanism of action for many quinazolin-4-one-based anticancer agents is the inhibition of protein kinases, particularly tyrosine kinases that are often dysregulated in cancer.

The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Its overexpression is common in various cancers, making it a key therapeutic target.[2][3] Several quinazolin-4-one derivatives, including the FDA-approved drugs gefitinib and erlotinib, are potent EGFR inhibitors.[2][4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[2][5] Newer derivatives have also been developed to overcome resistance mechanisms, such as the T790M mutation in EGFR.[6]

Beyond EGFR, quinazolin-4-one derivatives have been shown to inhibit a range of other kinases involved in cancer progression, including:

-

HER2 (ErbB2): A member of the ErbB family, often overexpressed in breast cancer.[2]

-

VEGFR-2: A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.[2][3]

-

CDK2 (Cyclin-Dependent Kinase 2): Plays a crucial role in cell cycle progression.[2][7]

-

BRAFV600E: A mutated kinase found in various cancers, including melanoma.[8]

The multi-targeted nature of some of these compounds, inhibiting several kinases simultaneously, is a promising strategy to overcome drug resistance.[4]

Table 1: Kinase Inhibitory Activity of Selected Quinazolin-4-one Derivatives

| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line(s) | Reference |

| Compound 6d | EGFR | 0.069 | NCI-H460 (NSC Lung) | [1] |

| Erlotinib (Control) | EGFR | 0.045 | - | [1] |

| Compound 2i | CDK2 | 0.173 | MCF-7, A2780 | [2] |

| Compound 3i | CDK2 | 0.177 | MCF-7, A2780 | [2] |

| Compound 2i | HER2 | - | MCF-7, A2780 | [2][7] |

| Compound 3i | HER2 | - | MCF-7, A2780 | [2][7] |

| Compound 4 | EGFR | 0.049 | - | [3] |

| Compound 4 | VEGFR-2 | 0.054 | - | [3] |

| Compound 79 | EGFR (T790M/L858R) | 0.031 | NSCLC | [6] |

| Compound 17 | EGFR | 0.072 | Breast Cancer | [9] |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, making them an attractive target for anticancer drugs.[10] Several quinazolin-4-one and 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization.[10][11] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12]

Other Anticancer Targets

-

Ubiquitin-Specific Protease 7 (USP7): USP7 is a deubiquitinase involved in the p53-MDM2 pathway, and its abnormal expression can lead to tumorigenesis.[13] Novel quinazolin-4(3H)-one derivatives have been identified as potent USP7 inhibitors.[13]

-

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival.[14] Idelalisib, a quinazolin-4-one derivative, is an approved PI3K inhibitor.[4]

Antimicrobial Therapeutic Targets

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinazolin-4-one derivatives have shown promise in this area, targeting essential bacterial processes.

DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[15] It is a validated target for antibiotics. Some novel quinazolin-4(3H)-one compounds have been designed to target and inhibit DNA gyrase.[16]

Other Antimicrobial Targets

-

Dihydropteroate Synthetase (DHPS): Sulfonamide-containing quinazolinones may act by inhibiting DHPS, an enzyme crucial for folate synthesis in bacteria.[17]

-

Penicillin-Binding Proteins (PBPs): At least one quinazolinone derivative has been shown to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), mimicking the action of β-lactam antibiotics.[18]

Table 2: Antimicrobial Activity of Selected Quinazolin-4-one Derivatives

| Compound Class | Target Organism(s) | Target Enzyme | MIC (µg/mL) | Reference |

| Hydrazone/Pyrazole Hybrids | B. subtilis, S. aureus, S. typhimurium, E. coli | DNA Gyrase | - | [16] |

| 6,8-diiodo-2-methyl-3-substituted | Various bacteria | DHPS (proposed) | - | [17] |

| 4(3H)-Quinazolinone Analog | MRSA | PBP1, PBP2a | - | [18] |

Anti-inflammatory Therapeutic Targets

Inflammation is a complex biological response, and its chronic dysregulation is implicated in many diseases. Quinazolin-4-ones have demonstrated anti-inflammatory properties through various mechanisms.

-

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects. Certain quinazolin-4-one derivatives have been developed as potent and selective COX-2 inhibitors.[19]

-

Cytokine Inhibition: Some quinazolines have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]

Central Nervous System (CNS) Therapeutic Targets

The quinazolin-4-one scaffold has also been explored for its activity on CNS targets, particularly for its potential sedative, anxiolytic, and anticonvulsant properties.[20]

-

GABAA Receptor Modulation: The GABAA receptor is a ligand-gated ion channel and the primary inhibitory neurotransmitter receptor in the brain.[21] Pyrazolo[1,5-a]quinazoline derivatives have been identified as modulators of the GABAA receptor, acting at the benzodiazepine binding site.[21][22] Depending on their structure, these compounds can act as agonists, inverse agonists, or null modulators, highlighting their potential for treating anxiety, insomnia, and seizure disorders.[23]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of quinazolin-4-one compounds.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazolin-4-one test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the purple formazan crystals formed by viable cells.

-